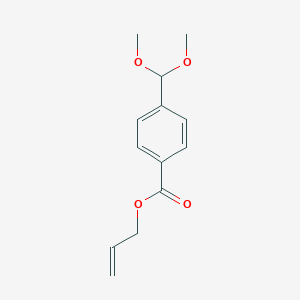
Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a prop-2-en-1-yl group, and the hydrogen atoms of the benzene ring are substituted with dimethoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate typically involves the esterification of 4-(dimethoxymethyl)benzoic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can further enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The dimethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to substitute the dimethoxymethyl groups.
Major Products Formed
Oxidation: Prop-2-enoic acid derivatives.
Reduction: Prop-2-en-1-yl 4-(hydroxymethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. Additionally, it may interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-yl 4-methoxybenzoate: Similar structure but with only one methoxy group.
Prop-2-en-1-yl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of methoxy groups.
Prop-2-en-1-yl benzoate: Lacks the methoxy groups on the benzene ring
Uniqueness
Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. These methoxy groups can participate in various chemical reactions, making the compound versatile for different applications .
Propriétés
Numéro CAS |
286852-04-8 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
prop-2-enyl 4-(dimethoxymethyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-4-9-17-12(14)10-5-7-11(8-6-10)13(15-2)16-3/h4-8,13H,1,9H2,2-3H3 |
Clé InChI |
QZCLCTVNZPTDIB-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=C(C=C1)C(=O)OCC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


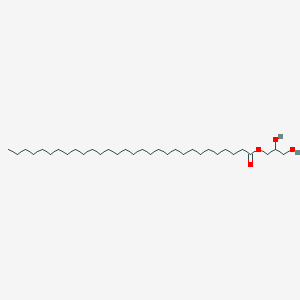
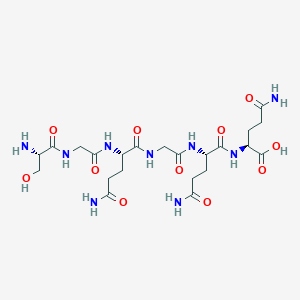
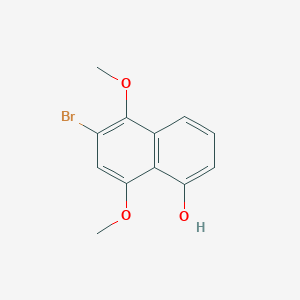
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
![(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine](/img/structure/B12579632.png)
![1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone](/img/structure/B12579638.png)
![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)

![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)

![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)
![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
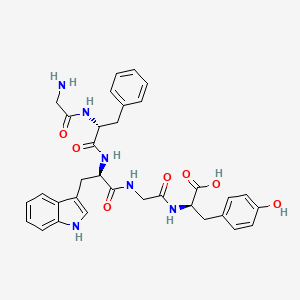
![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)
